Product packaging for N-(3,4-dimethoxyphenyl)-2-nitrobenzamide(Cat. No.:CAS No. 455887-65-7)

N-(3,4-dimethoxyphenyl)-2-nitrobenzamide

Cat. No.: B2568517
CAS No.: 455887-65-7
M. Wt: 302.286
InChI Key: DMTIPURYTPEYCG-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-2-nitrobenzamide, with the CAS registry number 455887-65-7, is a chemical compound offered for research and development purposes . It has a molecular formula of C15H14N2O5 and a molecular weight of 302.29 g/mol . This benzamide derivative features a 2-nitrobenzamide group linked to a 3,4-dimethoxyphenyl ring, a structural motif seen in compounds with various research applications . While the specific biological activities and mechanisms of action for this exact compound require further investigation, structurally similar N-substituted nitrobenzamides are of interest in medicinal chemistry and organic synthesis . For instance, related compounds with phenethyl and phenmethyl linkers between the dimethoxyphenyl and nitrobenzamide groups have been reported in research contexts . This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet and adhering to their institution's chemical hygiene plans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2O5 B2568517 N-(3,4-dimethoxyphenyl)-2-nitrobenzamide CAS No. 455887-65-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-21-13-8-7-10(9-14(13)22-2)16-15(18)11-5-3-4-6-12(11)17(19)20/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTIPURYTPEYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 3,4 Dimethoxyphenyl 2 Nitrobenzamide and Its Analogues

Established Synthetic Pathways to the Benzamide (B126) Core

The construction of the central benzamide linkage is a cornerstone of organic synthesis, with numerous reliable methods available. These can be broadly categorized into direct amide bond formation strategies and cyclization approaches that yield the benzamide as part of a larger heterocyclic system.

Amide Bond Formation Strategies

The most direct and widely employed method for the synthesis of benzamides is the acylation of an amine with a carboxylic acid derivative. This can be achieved through several activation methods.

One of the most common approaches involves the use of an activated carboxylic acid derivative, such as an acyl chloride, which readily reacts with an amine. The Schotten-Baumann reaction, for instance, utilizes an acyl chloride and an amine in the presence of a base to neutralize the hydrochloric acid byproduct. mdpi.com This method is highly efficient for forming amide bonds. mdpi.com

Alternatively, a wide array of coupling reagents have been developed to facilitate the direct reaction between a carboxylic acid and an amine. luxembourg-bio.com These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then attacked by the amine. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP), and uronium/aminium salts (e.g., HBTU, HATU). luxembourg-bio.comnih.gov The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions. luxembourg-bio.com A novel approach involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides to form amide bonds. nih.gov

Table 1: Comparison of Common Amide Bond Formation Strategies

MethodActivating Agent/ReagentKey Features
Acyl Chloride Method (e.g., Schotten-Baumann)Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) to form acyl chlorideHigh reactivity, often high yields. Generates HCl as a byproduct requiring a base.
Carbodiimide CouplingDCC, EDCMild conditions, good yields. Byproduct can sometimes be difficult to remove.
Phosphonium Salt CouplingPyBOP, PyAOPHigh efficiency, low racemization for chiral substrates.
Uronium/Aminium Salt CouplingHBTU, HATUFast reaction times, high yields, low racemization. nih.gov

Reductive Cyclization Approaches in Benzamide Synthesis

Reductive cyclization is a powerful strategy for the synthesis of heterocyclic compounds containing a benzamide moiety, such as phenanthridinones. In this approach, a suitably substituted precursor, often a 2-nitrobenzamide (B184338) derivative, undergoes an intramolecular cyclization reaction coupled with the reduction of the nitro group. researchgate.netnih.gov This transformation can be promoted by various reagents and catalysts, including transition metals like palladium. researchgate.net The reaction proceeds through the formation of an intermediate that facilitates the intramolecular C-N or C-C bond formation, leading to the cyclized product. This method is particularly useful for building complex polycyclic systems in a single step. nih.gov

Specific Synthetic Routes for N-(3,4-Dimethoxyphenyl)-2-nitrobenzamide

The synthesis of the target compound, this compound, is most directly achieved through the condensation of 2-nitrobenzoic acid or its activated derivative with 3,4-dimethoxyaniline (B48930).

A standard and efficient laboratory-scale synthesis involves the conversion of 2-nitrobenzoic acid to 2-nitrobenzoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with 3,4-dimethoxyaniline in the presence of a base, like triethylamine (B128534) or pyridine, to scavenge the HCl generated during the reaction. This reaction is typically carried out in an inert solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature or with gentle heating.

Alternatively, direct coupling of 2-nitrobenzoic acid and 3,4-dimethoxyaniline can be accomplished using a suitable coupling reagent. This approach avoids the need to isolate the often-moisture-sensitive acyl chloride.

Table 2: Representative Synthetic Protocol for this compound

StepReactantsReagents/ConditionsProduct
1. Acyl Chloride Formation2-Nitrobenzoic acidThionyl chloride (SOCl₂), reflux2-Nitrobenzoyl chloride
2. Amide Formation2-Nitrobenzoyl chloride, 3,4-DimethoxyanilineTriethylamine, Dichloromethane, Room TemperatureThis compound

Derivatization Strategies for Analogues and Libraries

The core structure of this compound offers two distinct aromatic rings that can be chemically modified to generate a library of analogues for various research applications.

Chemical Modifications on the Nitro-Substituted Phenyl Ring

The nitro group on the 2-nitrobenzoyl moiety is a versatile functional group that can be readily transformed into other functionalities. The most common modification is its reduction to an amino group. nih.gov This reduction can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid combinations (e.g., Sn/HCl, Fe/HCl), or transfer hydrogenation. The resulting 2-aminobenzamide (B116534) can then serve as a precursor for further derivatization, such as diazotization followed by substitution, or as a key intermediate for the synthesis of heterocyclic compounds like quinazolinones.

The nitro group itself activates the phenyl ring towards nucleophilic aromatic substitution, although this is less common than modifications of the reduced amine. The strong electron-withdrawing nature of the nitro group also influences the reactivity of the aromatic ring in electrophilic substitution reactions, directing incoming electrophiles to the meta position. youtube.com

Table 3: Potential Derivatizations of the Nitro-Substituted Phenyl Ring

Reaction TypeReagents/ConditionsResulting Functional Group
Nitro ReductionH₂, Pd/C or SnCl₂, HClAmine (-NH₂)
Nucleophilic Aromatic SubstitutionStrong nucleophilesSubstitution of the nitro group (less common)

Chemical Modifications on the Dimethoxyphenyl Moiety

The 3,4-dimethoxyphenyl ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methoxy (B1213986) groups. mdpi.com These groups direct incoming electrophiles primarily to the positions ortho and para to them. Given the substitution pattern, the most likely positions for electrophilic attack are the 2-, 5-, and 6-positions of this ring.

Common electrophilic aromatic substitution reactions that can be performed include halogenation (using reagents like N-bromosuccinimide or N-chlorosuccinimide), nitration (using a mixture of nitric and sulfuric acid), and Friedel-Crafts acylation or alkylation. The reaction conditions for these substitutions would need to be carefully controlled to avoid side reactions on the other phenyl ring or the amide linkage. The methoxy groups themselves can also be cleaved to the corresponding hydroxyl groups using reagents like boron tribromide (BBr₃), providing further opportunities for derivatization.

Table 4: Potential Derivatizations of the Dimethoxyphenyl Moiety

Reaction TypeReagents/ConditionsPotential Functional Group Addition
HalogenationN-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS)Bromo (-Br), Chloro (-Cl)
NitrationHNO₃, H₂SO₄Nitro (-NO₂)
Friedel-Crafts AcylationAcyl chloride, Lewis acid (e.g., AlCl₃)Acyl group (-COR)
DemethylationBoron tribromide (BBr₃)Hydroxyl groups (-OH)

Structural Variations at the Amide Nitrogen

The generation of analogues of this compound with modifications at the amide nitrogen is crucial for developing structure-activity relationships (SAR). This is typically achieved by reacting an activated form of 2-nitrobenzoic acid with a diverse range of primary or secondary amines. The core reaction involves the formation of an amide bond, a robust and fundamental transformation in organic synthesis.

Key to creating structural diversity is the selection of the amine component. By systematically altering the substituents on the amine, chemists can probe the effects of electronics, sterics, and hydrogen bonding potential on the properties of the resulting benzamide. For example, replacing the 3,4-dimethoxyphenyl moiety with other substituted anilines, aliphatic amines, or heterocyclic amines allows for the exploration of a wide chemical space.

The standard method for this synthesis involves the activation of 2-nitrobenzoic acid, often by converting it to 2-nitrobenzoyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with the desired amine in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.

A representative set of structural variations at the amide nitrogen, starting from 2-nitrobenzoic acid and various amines, is detailed in the table below. This illustrates the straightforward approach to generating a library of related compounds for further study.

Table 1: Representative Analogues with Structural Variations at the Amide Nitrogen
Amine ReactantResulting Benzamide ProductKey Structural Feature
3,4-DimethoxyanilineThis compoundElectron-rich aromatic ring
AnilineN-phenyl-2-nitrobenzamideUnsubstituted aromatic ring
4-ChloroanilineN-(4-chlorophenyl)-2-nitrobenzamideElectron-withdrawing group on aromatic ring
BenzylamineN-benzyl-2-nitrobenzamideFlexible linker between amide and phenyl ring
Morpholine(2-Nitrophenyl)(morpholino)methanoneHeterocyclic, secondary amine
p-AnisidineN-(4-methoxyphenyl)-2-nitrobenzamideSingle methoxy substituent on aromatic ring

Advanced Synthetic Techniques and Optimization

To address the demands of modern chemistry for higher throughput, improved sustainability, and greater efficiency, advanced synthetic techniques have been applied to the synthesis of benzamides. These methods, including solid-phase and mechanochemical approaches, offer significant advantages over traditional solution-phase chemistry.

Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of large libraries of compounds, making it ideal for medicinal chemistry and drug discovery programs. nih.govresearchgate.net In this method, one of the reactants is covalently attached to an insoluble polymer support (resin), and reactions are carried out in a heterogeneous manner. Excess reagents and byproducts are easily removed by simple filtration and washing, dramatically simplifying purification. researchgate.netresearchgate.net

A common strategy for producing a library of N-substituted benzamides via SPS involves attaching a diverse set of primary amines to a suitable resin. The resin-bound amines are then acylated with an acylating agent like 2-nitrobenzoyl chloride. Finally, the desired benzamide products are cleaved from the solid support.

The general protocol for a solid-phase synthesis of a benzamide library is outlined below:

Table 2: General Protocol for Solid-Phase Synthesis of Benzamides
StepProcedurePurpose
1. Resin SwellingThe resin (e.g., Fmoc-Rink-Amide-AM-PS) is washed with a suitable solvent like N,N-Dimethylformamide (DMF) to swell the polymer beads. nih.govTo make the reactive sites within the resin accessible to reagents. nih.gov
2. DeprotectionThe Fmoc protecting group is removed from the resin's linker, typically using a solution of piperidine (B6355638) in DMF. nih.govTo expose the free amine on the resin for subsequent coupling.
3. Amide CouplingThe resin is treated with the carboxylic acid (e.g., 2-nitrobenzoic acid), a coupling agent (e.g., DIC), and an additive (e.g., OxymaPure). nih.govTo form the desired amide bond between the resin and the carboxylic acid.
4. WashingThe resin is thoroughly washed with solvents (e.g., DMF, Dichloromethane) to remove excess reagents and byproducts.To purify the resin-bound product before the final cleavage step.
5. CleavageThe final compound is cleaved from the resin using a strong acid cocktail, commonly containing Trifluoroacetic acid (TFA).To release the purified target benzamide into solution.

This iterative process can be automated, allowing for the parallel synthesis of hundreds or thousands of distinct benzamide analogues for screening.

Mechanochemistry is an emerging and sustainable synthetic strategy that utilizes mechanical energy, typically from ball milling, to initiate and sustain chemical reactions. rsc.org These reactions are often conducted in the absence of bulk solvents or with only minimal amounts of liquid (liquid-assisted grinding), significantly reducing solvent waste and aligning with the principles of green chemistry. rsc.orgrsc.org

The synthesis of amides via mechanochemistry has been shown to be rapid and efficient. rsc.org In a typical procedure, the carboxylic acid (e.g., 2-nitrobenzoic acid) and the amine (e.g., 3,4-dimethoxyaniline) are placed in a milling jar along with one or more grinding balls (e.g., stainless steel). researchgate.netnih.govacs.org The high-frequency vibration or rotation of the mill provides the energy to mix the solid reactants intimately and overcome the activation energy of the reaction. researchgate.net

Several protocols for mechanochemical amide bond formation have been developed, often employing a coupling or activating agent. For instance, the use of carbonyldiimidazole (CDI) allows for the solvent-free activation of the carboxylic acid, followed by reaction with the amine hydrochloride salt. rsc.org This method can produce high yields in short reaction times. rsc.org

Table 3: Comparison of Mechanochemical Conditions for Amide Synthesis
Activating/Coupling SystemTypical ConditionsAdvantagesReference
Carbonyldiimidazole (CDI)Neat grinding, 5-15 min reaction time.Completely solvent-free, rapid, simple water-based workup. rsc.org
2,4,6-trichloro-1,3,5-triazine (TCT) / PPh₃Solvent-drop grinding with CH₂Cl₂ as lubricant.Uses low-cost reagents, mild room temperature conditions. rsc.org
Copper-catalyzed couplingMilling with a Cu catalyst and a liquid grinding agent (e.g., MeNO₂).Enables reactions that may not proceed or require high temperatures in solution. researchgate.net

Mechanochemical synthesis offers a compelling alternative to traditional solution-based methods, characterized by reduced environmental impact, high efficiency, and the potential for accessing different reactivity compared to solution-phase chemistry. rsc.orgresearchgate.net

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. By analyzing the chemical environment of hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, a complete picture of the molecular skeleton can be assembled.

The ¹H NMR spectrum of N-(3,4-dimethoxyphenyl)-2-nitrobenzamide is expected to display distinct signals corresponding to each unique proton in the molecule. The aromatic region would be particularly complex, showing signals for the seven protons distributed across the two phenyl rings.

The protons on the 2-nitrophenyl ring are anticipated to appear as a complex multiplet system due to their proximity to the electron-withdrawing nitro and carbonyl groups. The proton ortho to the nitro group would be the most deshielded. The 3,4-dimethoxyphenyl ring protons would appear as three distinct signals: a doublet, a singlet (or a doublet with a small meta-coupling), and a doublet of doublets, typically found in a more upfield region compared to the nitrophenyl protons.

A key signal would be the amide proton (N-H), which is expected to appear as a broad singlet at a downfield chemical shift, often in the range of δ 8.0-10.0 ppm. The two methoxy (B1213986) groups (-OCH₃) would give rise to two sharp singlets in the aliphatic region of the spectrum, typically around δ 3.8-4.0 ppm.

Spin-spin coupling patterns are critical for confirming the substitution pattern on the aromatic rings. For instance, ortho-coupled protons typically exhibit coupling constants (J) in the range of 7-9 Hz, while meta-coupling is significantly smaller (2-3 Hz).

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Amide N-H 8.5 - 9.5 br s -
Nitrophenyl H 7.6 - 8.3 m -
Dimethoxyphenyl H 6.8 - 7.5 m -
Methoxy (-OCH₃) 3.90 s -
Methoxy (-OCH₃) 3.85 s -

Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns. br s = broad singlet, m = multiplet, s = singlet.

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 15 distinct carbon signals are expected, assuming free rotation around the single bonds allows for molecular symmetry.

The carbonyl carbon (C=O) of the amide group is characteristically found far downfield, typically in the range of δ 164-168 ppm. rsc.org The carbons of the aromatic rings appear in the δ 110-150 ppm region. Carbons directly attached to the electron-withdrawing nitro group and the oxygen atoms of the methoxy groups would be significantly shifted. Specifically, the carbon bearing the nitro group (C-NO₂) and the carbons attached to the methoxy groups (C-OCH₃) are expected at the lower end of this range. Quaternary carbons, those not bonded to any hydrogens, often show signals of lower intensity. The two methoxy carbons would appear as sharp signals in the upfield region, typically around δ 55-56 ppm. oregonstate.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Amide C=O 164 - 168
Aromatic C-NO₂ 148 - 152
Aromatic C-O 145 - 150
Aromatic C-N 135 - 140
Aromatic C-H 105 - 135
Aromatic C (quaternary) 120 - 145
Methoxy (-OCH₃) 55 - 56

Note: Predicted values are based on typical chemical shifts for amides, nitroaromatics, and dimethoxybenzenes. oregonstate.edubhu.ac.in

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of adjacent protons on both the 2-nitrophenyl and 3,4-dimethoxyphenyl rings, confirming their respective substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). columbia.edu This allows for the direct assignment of the ¹³C signals for all protonated carbons based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlations). columbia.edu The HMBC spectrum is crucial for piecing together the entire molecular puzzle. Key correlations would include:

The amide proton (N-H) showing a cross-peak to the carbonyl carbon (C=O).

Protons on the 3,4-dimethoxyphenyl ring showing correlations to the carbons of the 2-nitrobenzoyl moiety through the amide linkage, and vice versa.

The methoxy protons showing correlations to their respective attached aromatic carbons, confirming their positions.

Together, these 2D NMR techniques provide definitive proof of the this compound structure. youtube.comscience.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands.

A prominent feature would be the N-H stretching vibration of the secondary amide group, typically appearing as a sharp peak in the 3300-3500 cm⁻¹ region. The amide carbonyl (C=O) stretch, known as the Amide I band, would produce a very strong and sharp absorption around 1650-1680 cm⁻¹. Another characteristic amide peak, the Amide II band, resulting from N-H bending and C-N stretching, is expected near 1510-1550 cm⁻¹.

The nitro group (NO₂) would be identified by two strong absorptions: an asymmetrical stretching vibration around 1500-1550 cm⁻¹ and a symmetrical stretching vibration near 1330-1370 cm⁻¹. The presence of the aromatic rings would be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Finally, the C-O stretching of the methoxy groups would be visible as strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Characteristic Frequency (cm⁻¹)
Amide (N-H) Stretch 3300 - 3500
Aromatic (C-H) Stretch 3000 - 3100
Amide (C=O) Stretch (Amide I) 1650 - 1680
Aromatic (C=C) Stretch 1450 - 1600
Amide (N-H) Bend (Amide II) 1510 - 1550
Nitro (NO₂) Asymmetric Stretch 1500 - 1550
Nitro (NO₂) Symmetric Stretch 1330 - 1370
Aryl Ether (C-O) Asymmetric Stretch 1200 - 1275
Aryl Ether (C-O) Symmetric Stretch 1020 - 1075

Note: Frequencies are typical ranges for the specified functional groups.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and formula.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent molecule with very high accuracy (typically to four or five decimal places). The molecular formula of this compound is C₁₅H₁₄N₂O₅. HRMS would be used to confirm the calculated monoisotopic mass of its molecular ion ([M]⁺ or [M+H]⁺), providing definitive confirmation of the elemental composition.

Molecular Formula: C₁₅H₁₄N₂O₅

Calculated Monoisotopic Mass: 302.0897 g/mol

Analysis of the fragmentation pattern in the mass spectrum can further support the proposed structure. Common fragmentation pathways would involve the cleavage of the amide bond, which is often the weakest bond. This would likely lead to two major fragments: one corresponding to the 2-nitrobenzoyl cation (m/z 150) and the other related to the 3,4-dimethoxyphenylamine radical cation (m/z 153).

Table 4: Compound Names Mentioned

Compound Name
This compound
2-nitrobenzoyl cation

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of individual components within a mixture. For a compound such as this compound, LC-MS, and particularly its tandem version (LC-MS/MS), serves as an indispensable tool for purity assessment and structural confirmation. nih.gov

In a typical application, a solution containing the compound is injected into a high-performance liquid chromatography (HPLC) system. The HPLC column, often a reverse-phase column like a C18, separates the target compound from any impurities or reactants based on differential partitioning between the mobile phase and the stationary phase. mdpi.com The separated components then elute from the column and are introduced into the mass spectrometer's ion source.

Aromatic nitro compounds can present challenges for ionization. mdpi.com Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly employed. mdpi.com APCI can be particularly effective for nonpolar molecules that are difficult to ionize via standard mechanisms. mdpi.com In the mass spectrometer, the compound is ionized, and its mass-to-charge ratio (m/z) is determined, providing confirmation of its molecular weight.

For unequivocal structural identification, tandem mass spectrometry (MS/MS) is utilized. The molecular ion corresponding to this compound is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. mdpi.com Analysis of this fragmentation pattern provides detailed structural information, confirming the connectivity of the dimethoxyphenyl, amide, and nitrobenzoyl moieties. This high degree of specificity makes LC-MS/MS an essential method for trace-level detection and characterization in complex matrices. lcms.czresearchgate.net

X-ray Crystallography for Three-Dimensional Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-Crystal X-ray Diffraction (SC-XRD) analysis involves irradiating a high-quality single crystal of this compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the exact positions of individual atoms can be determined with high precision.

The analysis yields critical crystallographic data, including the unit cell dimensions (the fundamental repeating unit of the crystal) and the space group (which describes the symmetry of the crystal lattice). While specific data for this compound is not publicly available, the analysis of a closely related compound, 2-Nitro-N-(4-nitrophenyl)benzamide, illustrates the type of information obtained. researchgate.net

Table 1: Example Crystallographic Data for an Analogous Compound (2-Nitro-N-(4-nitrophenyl)benzamide)

Parameter Value
Crystal System Orthorhombic
Space Group P 21 21 21
a (Å) 8.9443(10)
b (Å) 9.7147(11)
c (Å) 13.8016(16)

Data sourced from a study on 2-Nitro-N-(4-nitrophenyl)benzamide as an illustrative example. researchgate.net

This foundational data allows for the detailed geometric and conformational analysis that follows.

Conformational Analysis and Dihedral Angle Determination within the Solid State

The conformation of this compound is largely defined by the rotation around its single bonds, which can be quantified by dihedral (or torsion) angles. leibniz-fli.degonzaga.edu SC-XRD data provides the atomic coordinates necessary to calculate these angles precisely. Key dihedral angles in this molecule include:

The angle between the planes of the 2-nitrophenyl ring and the 3,4-dimethoxyphenyl ring.

The torsion angle describing the orientation of the nitro group relative to its attached phenyl ring.

The torsion angles related to the methoxy groups on the second phenyl ring.

Table 2: Example Dihedral Angles in Analogous Benzamide (B126) Structures

Compound Dihedral Angle Value (°)
2-Nitro-N-(4-nitrophenyl)benzamide Angle between aromatic rings 82.32(4)
2,3-dimethoxy-N-(4-nitrophenyl)benzamide Angle between aromatic rings 4.89(8)

Data from related compounds used for illustrative purposes. researchgate.netnih.gov

Analysis of Intramolecular Hydrogen Bonding and Molecular Rigidity

Intramolecular hydrogen bonds play a crucial role in defining molecular conformation and rigidity by locking flexible bonds into a fixed orientation. rsc.org In this compound, a strong intramolecular hydrogen bond is expected to form between the hydrogen atom of the amide linker (N-H) and one of the oxygen atoms of the ortho-positioned nitro group.

This N-H···O=N interaction creates a stable six-membered pseudo-ring system. Such bonding is a common feature in ortho-substituted nitro compounds and significantly restricts the rotational freedom around the C(carbonyl)-N(amide) and N(amide)-C(phenyl) bonds, imparting considerable planarity and rigidity to this portion of the molecule. actachemscand.org The precise geometry of this hydrogen bond, including the H···O distance and the N-H···O angle, can be determined from SC-XRD data. As an example, a similar intramolecular N-H···O hydrogen bond is observed in 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, though in that case, it is to a methoxy oxygen. nih.gov

Table 3: Example Geometry of an Intramolecular N-H···O Hydrogen Bond in an Analogous Compound

D—H···A D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
N—H···O 0.87(2) 1.924(19) 2.6805(16) 144.6(17)

Geometric data sourced from 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, where the acceptor (A) is a methoxy oxygen, to illustrate typical values. nih.gov

Complementary Structural Analysis Techniques

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Packing

While X-ray crystallography reveals the molecular structure, Hirshfeld surface analysis provides a powerful graphical method to visualize and quantify the intermolecular interactions that govern how molecules pack together in a crystal. analis.com.my This computational technique generates a unique three-dimensional surface for a molecule within a crystal, color-coded to highlight different types of close contacts with neighboring molecules.

H···H contacts: Representing van der Waals forces, often the most significant contribution. nih.gov

O···H/H···O contacts: Indicating the presence of hydrogen bonds (both strong and weak) and other polar interactions.

C···H/H···C contacts: Suggesting the presence of weak C-H···π interactions. nih.gov

Analysis of the related compound 2,3-dimethoxy-N-(4-nitrophenyl)benzamide showed that the major contributions to crystal packing came from H···H (38%) and O···H (30%) interactions, underscoring the importance of both van der Waals forces and hydrogen bonding in stabilizing the crystal lattice. nih.gov Such analysis provides a quantitative understanding of the forces holding the crystal together.

Table 4: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of an Analogous Compound

Interaction Type Contribution (%)
H···H 38.0
O···H / H···O 30.0
C···H / H···C 15.7
N···H / H···N 2.3

Data from 2,3-dimethoxy-N-(4-nitrophenyl)benzamide used for illustrative purposes. nih.gov

Table of Compounds Mentioned

Compound Name
This compound
2-Nitro-N-(4-nitrophenyl)benzamide
2,3-dimethoxy-N-(4-nitrophenyl)benzamide

Following a comprehensive search for scientific literature focused specifically on the chemical compound “this compound,” it has been determined that there is insufficient publicly available data to generate the detailed article according to the provided outline.

The search did not yield specific computational chemistry and molecular modeling studies—including prediction of binding modes, molecular dynamics simulations, or Quantitative Structure-Activity Relationship (QSAR) analyses—for this exact compound. While research exists for structurally related benzamides, dimethoxyphenyl derivatives, and nitroaromatic compounds, the strict requirement to focus solely on “this compound” prevents the inclusion of data from these analogs.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the specified section and subsection requirements at this time.

Computational Chemistry and Molecular Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Descriptor Calculation and Feature Selection for N-(3,4-Dimethoxyphenyl)-2-nitrobenzamide Analogues

In the field of computational chemistry and molecular modeling, the analysis of this compound and its analogues involves a systematic process of descriptor calculation and feature selection. This process is fundamental to developing Quantitative Structure-Activity Relationship (QSAR) models that can predict the biological activity or properties of these compounds based on their molecular structure.

The initial step in this computational analysis is the calculation of a wide array of molecular descriptors for each analogue in the dataset. These descriptors are numerical representations of the chemical information encoded within the molecular structure. They can be broadly categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. For a series of this compound analogues, where substitutions might be made on either of the phenyl rings or the amide linker, a diverse set of descriptors is calculated to capture the subtle variations in their physicochemical properties.

An illustrative set of commonly calculated descriptors for a hypothetical series of this compound analogues is presented below. These descriptors are frequently employed in QSAR studies of aromatic and nitroaromatic compounds.

Table 1: Calculated Molecular Descriptors for Hypothetical this compound Analogues

Compound ID Molecular Weight (MW) LogP Topological Polar Surface Area (TPSA) Number of Rotatable Bonds (nRotB) Dipole Moment (μ) HOMO (eV) LUMO (eV)
Analogue 1 302.28 2.85 85.45 5 4.52 -6.89 -2.15
Analogue 2 316.31 3.10 85.45 6 4.68 -6.92 -2.18
Analogue 3 332.28 2.60 94.68 5 5.10 -7.05 -2.35
Analogue 4 287.25 2.35 85.45 4 4.35 -6.85 -2.11
Analogue 5 346.33 3.55 85.45 7 4.75 -6.95 -2.21

Following the calculation of a large number of descriptors, the next critical phase is feature selection, also known as variable selection. The primary goal of feature selection is to identify the most relevant descriptors that have a significant correlation with the biological activity of interest, while eliminating redundant or irrelevant ones. This step is crucial for building robust and predictive QSAR models and avoiding issues such as overfitting. nih.gov

Several computational techniques are employed for feature selection in QSAR studies of compounds like this compound analogues. These methods can be broadly classified into filter, wrapper, and embedded methods.

One common approach is the use of genetic algorithms (GA). GA is a stochastic search method inspired by natural evolution. It iteratively selects subsets of descriptors and evaluates their fitness based on the performance of the resulting QSAR model, ultimately converging on an optimal set of descriptors.

Another widely used technique is stepwise regression, which includes forward selection and backward elimination. In forward selection, descriptors are added to the model one by one based on their statistical significance until no further improvement is observed. Conversely, backward elimination starts with all descriptors and progressively removes the least significant ones.

More advanced, machine learning-based techniques are also utilized for feature selection. For instance, algorithms like Boruta and Featurewiz can be employed to identify all relevant features. nih.gov The heuristic method is another approach for descriptor selection, which involves analyzing intercorrelations between descriptors to find pairs with high regression coefficients but low correlation, to which non-collinear descriptors are added for higher-order regression. nih.gov

The selection of the final set of descriptors is guided by various statistical criteria to ensure the predictive power of the QSAR model. These often include the coefficient of determination (R²), the cross-validated R² (Q²), and the external validation R² (R²pred). A well-constructed QSAR model for this compound analogues would ideally have a balance of good fitting, high internal consistency, and strong predictive capability on an external set of compounds.

For instance, a QSAR study on a series of N-aryl derivatives identified AlogP98, Wiener index, Kappa-1-AM, Dipole-Mag, and CHI-1 as important descriptors for describing their bioactivity. nih.gov Similarly, for substituted benzamides, topological descriptors and molecular connectivity indices have been found to effectively model their antimicrobial activity. sigmaaldrich.com

The insights gained from the selected descriptors can provide valuable information about the mechanism of action of this compound analogues, guiding the design of new compounds with potentially enhanced activity.

Mechanistic Chemical Biology Investigations in Vitro and Theoretical Perspectives

Studies on Enzyme Modulation and Inhibition Mechanisms

No studies detailing the kinetic characterization of enzyme inhibition by N-(3,4-dimethoxyphenyl)-2-nitrobenzamide have been found. There is no available data on its effects on enzymes such as α-glucosidase, α-amylase, inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), beta-secretase 1 (BACE1), or acetylcholinesterase (AChE).

While the broader class of benzamide (B126) derivatives has been investigated for the modulation of various enzyme targets, no research has specifically identified this compound as a modulator of any particular enzyme.

Structure-Activity Relationship (SAR) Studies from a Chemical Modification Perspective

No structure-activity relationship (SAR) studies have been published that focus on this compound or its derivatives. Such studies are crucial for understanding how the chemical structure of a compound influences its biological activity, but this information is not available for the specified molecule.

Following a comprehensive search for scientific literature, it has been determined that there is insufficient specific data available in the public domain to construct the requested article on "this compound" according to the provided outline.

Detailed experimental or theoretical studies focusing on the "Mechanistic Chemical Biology Investigations," "Impact of Substituent Effects on Molecular Interaction Profiles," "Rational Design of Analogues based on Mechanistic Insights," or "Protein-Ligand Interaction Dynamics and Conformational Changes" for this exact compound could not be located.

Therefore, generating a thorough, informative, and scientifically accurate article that strictly adheres to the requested sections and subsections is not possible without the necessary primary research data. Constructing the article would require speculation or the use of data from related but distinct compounds, which would violate the explicit instructions to focus solely on "this compound."

Future Directions and Advanced Research Opportunities for N 3,4 Dimethoxyphenyl 2 Nitrobenzamide

Exploration of Novel Synthetic Routes and Sustainable Chemical Methodologies

The advancement of organic synthesis is increasingly driven by the principles of green chemistry, which prioritize efficiency, safety, and environmental sustainability. jddhs.comnih.gov While traditional methods for amide bond formation are well-established, future research on N-(3,4-dimethoxyphenyl)-2-nitrobenzamide should focus on developing novel synthetic strategies that align with these principles.

Methodology Traditional Approach Proposed Sustainable Alternative Key Advantages
Energy Input Conventional heating (oil baths, heating mantles)Microwave irradiation, Mechanochemistry (Ball Milling)Reduced reaction times, Lower energy consumption, Improved yields. mdpi.com
Solvents Use of volatile and often toxic organic solventsSolvent-free reactions, Use of green solvents (e.g., water, ionic liquids)Reduced environmental impact, Minimized waste generation, Improved safety. jddhs.com
Catalysis Stoichiometric reagents, often leading to significant wasteHeterogeneous catalysis, Biocatalysis (enzymes)Catalyst reusability, High selectivity, Mild reaction conditions. nih.gov
Process Multi-step synthesis with isolation of intermediatesOne-pot synthesis, Flow chemistryIncreased efficiency, Reduced purification steps, Safer handling of reactive intermediates. kyushu-u.ac.jp

Advanced Computational Methodologies for Predictive Modeling and Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design and prediction of the biological activities of novel compounds. For this compound, these in silico approaches can guide the synthesis of derivatives with enhanced potency and selectivity for specific biological targets.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of this compound analogs with their biological activity. This allows for the identification of key molecular descriptors that influence efficacy. Molecular docking simulations can predict the binding modes and affinities of these compounds within the active sites of target proteins, providing insights into the molecular basis of their action. nih.govresearchgate.net Furthermore, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time, offering a more dynamic picture of the molecular interactions. nih.gov These computational methods, when used in concert, can significantly accelerate the drug development process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources.

Computational Method Objective Potential Application for this compound
Molecular Docking Predict the preferred binding orientation of a molecule to a target.To identify potential biological targets and predict the binding affinity of novel derivatives. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Correlate chemical structure with biological activity.To build predictive models for designing new analogs with improved activity based on physicochemical properties.
Molecular Dynamics (MD) Simulation Simulate the motion and interaction of atoms and molecules over time.To assess the stability of the compound within a biological target's binding site and understand dynamic interactions. nih.govresearchgate.net
ADME/T Prediction Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.To perform an early-stage assessment of the drug-like properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles. mdpi.com

Development of Hybrid Molecules and Conjugates Incorporating the this compound Moiety

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with multiple pharmacological activities. nih.govnih.gov This approach can lead to compounds with improved efficacy, reduced side effects, and the ability to overcome drug resistance. The this compound scaffold is an attractive candidate for the development of such hybrid molecules.

By combining this moiety with other known bioactive agents, it may be possible to target multiple pathways involved in a particular disease. nih.gov For example, conjugating it with a purine (B94841) or pyrimidine (B1678525) derivative could yield hybrid compounds with potential applications in antitumor therapy. nih.gov Similarly, incorporating fragments known to interact with specific enzymes or receptors could lead to dual-action inhibitors or modulators. The design of these hybrids requires a thorough understanding of the structure-activity relationships of both parent molecules to ensure that the key interactions with their respective targets are maintained or enhanced.

Potential Hybrid Partner Rationale for Hybridization Potential Therapeutic Target
Histone Deacetylase (HDAC) Inhibitor Moiety Combining cytotoxic potential with epigenetic modulation.Cancer Therapy
Combretastatin Analog Creating a molecule with dual tubulin-targeting and other cytotoxic mechanisms.Cancer Therapy nih.gov
Quinazoline Moiety Accessing a wide range of pharmacophores with known anticancer and antimicrobial properties. nih.govCancer, Infectious Diseases
Natural Product Fragment (e.g., from Resveratrol) Combining synthetic scaffold with a natural product known for antioxidant or other beneficial properties.Multifactorial diseases like neurodegeneration or cancer. nih.gov

Applications in Chemical Probes and Biological Tool Development for Specific Pathways

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, allowing for the study of its function in a cellular or in vivo context. nih.govrjsocmed.com The this compound structure can serve as a valuable starting point for the development of such tools to investigate specific biological pathways.

To function as a chemical probe, the parent molecule may need to be modified. For instance, the introduction of a fluorescent tag would enable the visualization of the molecule's distribution within cells and its interaction with its target using techniques like confocal microscopy. rsc.org Alternatively, incorporating a photo-activatable cross-linking group could allow for the irreversible binding of the probe to its target upon light irradiation, facilitating target identification and validation. The development of such probes derived from this compound could provide powerful tools for elucidating complex biological processes and identifying new therapeutic targets.

Probe Type Required Modification Application Information Gained
Fluorescent Probe Covalent attachment of a fluorophore (e.g., fluorescein, rhodamine).Cellular imaging and localization studies.Subcellular distribution of the probe and its target. rsc.org
Affinity-Based Probe Incorporation of a reactive group (e.g., alkyne, azide) for click chemistry.Target identification and proteome profiling.Identification of binding partners in a complex biological sample.
Photo-affinity Probe Introduction of a photo-activatable group (e.g., benzophenone, diazirine).Covalent labeling of the biological target upon UV irradiation.Direct identification of the protein target.

Q & A

Basic Research Questions

Q. What are the standard spectroscopic methods for characterizing N-(3,4-dimethoxyphenyl)-2-nitrobenzamide, and how do they validate structural integrity?

  • Methodological Answer : Characterization typically employs NMR (to confirm aromatic proton environments and methoxy groups), FT-IR (to identify nitro and amide functional groups via stretching vibrations at ~1520 cm⁻¹ for NO₂ and ~1650 cm⁻¹ for C=O), and mass spectrometry (to verify molecular weight and fragmentation patterns). Purity can be assessed via HPLC with UV detection at λ ~270 nm, optimized for nitroaromatic absorption .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : Synthesis often involves amide coupling between 2-nitrobenzoyl chloride and 3,4-dimethoxyaniline. Key steps include:

  • Activation of the carboxylic acid (e.g., via thionyl chloride to form the acyl chloride).
  • Reaction with the amine under inert conditions (N₂ atmosphere) at 0–5°C to minimize side reactions.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Yields range from 60–75%, depending on stoichiometric ratios and solvent choice (e.g., dichloromethane vs. THF) .

Q. How is the compound screened for preliminary biological activity?

  • Methodological Answer : Initial screening focuses on enzyme inhibition assays (e.g., kinase or protease targets) and antimicrobial susceptibility testing (MIC determination against Gram-positive/negative bacteria). The nitro group’s electron-withdrawing properties enhance binding to redox-active biological targets, while methoxy groups improve solubility for in vitro assays .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays) be systematically resolved?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, redox environment). A tiered approach includes:

  • Dose-response validation under standardized conditions (e.g., fixed pH 7.4, 37°C).
  • Metabolic stability testing (e.g., liver microsome assays) to rule out degradation artifacts.
  • Target-specific profiling (e.g., SPR or ITC for binding affinity quantification). For example, EFSA studies on structurally related acrylamides highlight the importance of controlling redox-sensitive nitro group interactions .

Q. What strategies optimize the compound’s bioavailability and pharmacokinetic properties for in vivo studies?

  • Methodological Answer : Key strategies involve:

  • Solubility enhancement : Use of co-solvents (e.g., DMSO/PEG mixtures) or cyclodextrin encapsulation.
  • Metabolic stabilization : Introducing electron-donating substituents (e.g., methyl groups) to reduce nitro group reduction in vivo.
  • Pharmacokinetic profiling : Radiolabeled analogs (e.g., ¹⁴C-tagged) enable tracking of absorption/distribution in rodent models .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes to prioritize derivatives with stronger hydrogen bonding (e.g., replacing methoxy with hydroxyl groups).
  • QSAR models correlate substituent electronic parameters (Hammett σ) with activity trends. For example, nitro group positioning (ortho vs. para) significantly affects steric clashes in kinase binding pockets .

Q. What experimental controls are critical when assessing the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) monitors decomposition temperatures (typically >200°C for nitrobenzamides).
  • Light sensitivity testing : Store samples in amber vials under argon to prevent nitro group photodegradation.
  • Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis detect hydrolysis or oxidation byproducts .

Data Contradiction and Optimization Examples

Issue Resolution Strategy Key Reference
Variable antimicrobial MICsStandardize inoculum size (1×10⁵ CFU/mL) and culture medium (Mueller-Hinton agar)
Low synthetic yieldsOptimize acyl chloride formation (reflux with SOCl₂ for 4 hr vs. 2 hr)
Off-target enzyme inhibitionIntroduce steric hindrance (e.g., 3-methyl substitution on the benzamide ring)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.